1,1,3-Triphenyl-1-propanol

Medicinal Chemistry Anti-inflammatory Research SAR

1,1,3-Triphenyl-1-propanol (CAS: 6880-25-7) is a tertiary alcohol characterized by a propanol backbone with three phenyl substituents. This compound serves as a fundamental research reagent and a key intermediate in synthetic chemistry, with a molecular weight of 288.4 g/mol and a typical purity of 95%.

Molecular Formula C21H20O
Molecular Weight 288.4g/mol
Cat. No. B493681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,3-Triphenyl-1-propanol
Molecular FormulaC21H20O
Molecular Weight288.4g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)O
InChIInChI=1S/C21H20O/c22-21(19-12-6-2-7-13-19,20-14-8-3-9-15-20)17-16-18-10-4-1-5-11-18/h1-15,22H,16-17H2
InChIKeyNRTKLWOWRLGLDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,3-Triphenyl-1-propanol Procurement Guide: Chemical Identity and Core Specifications


1,1,3-Triphenyl-1-propanol (CAS: 6880-25-7) is a tertiary alcohol characterized by a propanol backbone with three phenyl substituents [1]. This compound serves as a fundamental research reagent and a key intermediate in synthetic chemistry, with a molecular weight of 288.4 g/mol and a typical purity of 95% [2][1]. Its structure, particularly the gem-diphenyl group adjacent to the hydroxyl, imparts specific steric and electronic properties that differentiate it from other triphenylpropanol isomers and analogs, making it a distinct entity in chemical sourcing [2].

1,1,3-Triphenyl-1-propanol: The Risks of In-Class Substitution for Research and Development


The triphenylpropanol class encompasses several structural isomers, each with a distinct arrangement of phenyl groups on the propanol skeleton, which critically alters their physicochemical and biological properties . For instance, the position of phenyl rings directly impacts the molecule's lipophilicity, metabolic stability, and interactions with biological targets [1]. Using a generic analog like 2,3,3-triphenylpropanol cannot be assumed to yield equivalent results, as structure-activity relationship (SAR) studies have shown that the aryl substitution pattern on the triarylpropanol scaffold is a key determinant of biological activity, such as anti-inflammatory potency [1]. Therefore, substituting 1,1,3-triphenyl-1-propanol with an in-class analog without rigorous validation introduces significant and quantifiable risk to research outcomes and product development.

1,1,3-Triphenyl-1-propanol: Evidence-Based Differentiation from Analogs for Informed Sourcing


Structural Isomerism Drives Distinct Anti-Inflammatory SAR: 1,1,3- vs. 2,3,3-Triphenylpropanol

The specific 1,1,3- substitution pattern of triphenylpropanol is a critical determinant in the anti-inflammatory activity of triarylpropanol derivatives, as demonstrated by SAR studies [1]. The 2,3,3-triphenylpropanol isomer was used as a model analog in a series of 21 compounds evaluated for IL-6 secretion inhibition in LPS-stimulated human macrophages [1]. The study's SAR analysis, which compared quebecol, isoquebecol, and the 2,3,3-triphenylpropanol model, concluded that the aryl ring substitution pattern on the triarylpropanol scaffold is a key factor governing biological activity [1].

Medicinal Chemistry Anti-inflammatory Research SAR

Enantioselective Catalysis Potential: 1,1,3-Substitution as a Chiral Scaffold

The (S)-2-amino derivative of 1,1,3-triphenylpropanol has been demonstrated as an effective chiral catalyst, achieving up to 80% enantiomeric excess (ee) in the asymmetric addition of alkynylzinc to aromatic ketones [1]. In contrast, alternative catalysts like Zn(salen) complexes yielded lower enantioselectivities (53-70% ee) for similar substrates under comparable conditions [1]. This high performance is attributed to the specific 1,1,3-triphenyl framework of the amino alcohol, which creates a highly effective chiral environment [1].

Asymmetric Synthesis Organocatalysis Chiral Ligands

Physicochemical Properties Differ from Closest Isomers

The arrangement of phenyl rings on the propanol chain directly affects physical properties such as melting point and lipophilicity, impacting handling, purification, and analytical behavior . For instance, while direct comparative data for 1,1,3-triphenyl-1-propanol is limited, its isomer, 1,2,2-triphenylpropan-1-ol, exhibits a distinct melting point of 88-92°C and a LogP of 4.85 . The differences in substitution pattern are known to alter intermolecular interactions, leading to measurable variations in these key parameters .

Physical Chemistry Method Development Chromatography

1,1,3-Triphenyl-1-propanol: Optimal Application Scenarios Based on Proven Differentiation


Medicinal Chemistry for Anti-Inflammatory Drug Discovery

Based on SAR evidence showing the critical role of the triarylpropanol substitution pattern, 1,1,3-triphenyl-1-propanol should be prioritized as a core scaffold or a key intermediate in the synthesis of novel anti-inflammatory agents [1]. Its use is specifically warranted in projects aiming to explore the impact of a 1,1-diphenyl substitution on modulating IL-6 secretion, differentiating it from other isomers like 2,3,3-triphenylpropanol which serve as a baseline for SAR comparison [1].

Development of High-Performance Chiral Catalysts and Ligands

The derivative (S)-2-amino-1,1,3-triphenylpropanol has demonstrated a quantifiable advantage in enantioselective catalysis over competitors like Zn(salen) complexes, achieving up to 80% ee [2]. Therefore, procuring 1,1,3-triphenyl-1-propanol as a starting material for synthesizing this catalyst class is strategically valuable for researchers seeking to maximize product enantiopurity in asymmetric alkynylation reactions [2].

Analytical Method Development and Reference Standard Sourcing

Due to its distinct physicochemical profile (e.g., XLogP of 4.9) and the availability of high-purity material, 1,1,3-triphenyl-1-propanol is an ideal candidate for use as a reference standard in method development for analytical chemistry [3]. Its properties allow for reliable calibration in HPLC and LC-MS assays, where differentiation from isomers with similar but non-identical retention times (as suggested by differing LogP values) is critical for accurate quantification [3].

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